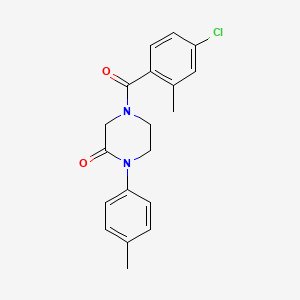

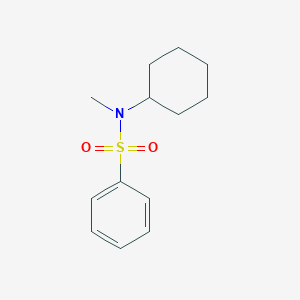

![molecular formula C15H10BrN5O2S B5541825 5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)

5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives like the mentioned compound typically involves multi-step reactions starting from primary amines, ketones, and nitrophenyl azides. The reactions are metal-free and can be conducted under various conditions including solvent-free environments, which are considered environmentally friendly and cost-effective. For instance, the formation of triazole rings is confirmed by characteristic peaks in spectroscopic analyses such as NMR and IR, indicating the successful synthesis of the compound (Vo, 2020).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the one , is often confirmed through X-ray crystallography and spectral analyses. The planar form of the triazole ring and its bonding interactions, such as hydrogen bonds, play a significant role in the stability and reactivity of the compound. For example, structural analyses provide insights into the dihedral angles, bond lengths, and other geometric parameters essential for understanding the compound's molecular framework (Liu et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives includes their participation in various organic reactions such as alkylation, aminomethylation, and cyanoethylation. These reactions often occur at specific nitrogen atoms of the triazole ring and lead to a wide range of derivatives with different substituents and properties, demonstrating the versatility and reactivity of the triazole core (Hakobyan et al., 2017).

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Agents

Research has demonstrated the synthesis of related triazole derivatives with significant antimicrobial and antitubercular activities. These compounds, developed from initial structures similar to the one , show promise against a range of bacterial and fungal species, as well as Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Corrosion Inhibitors

Triazole derivatives, including those structurally akin to the specified compound, have been identified as effective corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces suggests applications in industrial settings to prolong the lifespan of metal components (Ansari, Quraishi, & Singh, 2014).

Anticancer Activity

Synthesis of triazole derivatives and their evaluation against various cancer cell lines reveal potential anticancer applications. Some derivatives have shown activity against panels of cancer types, including lung, colon, and breast cancers, suggesting their role in developing new anticancer therapies (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial Activities

Further studies on triazole derivatives underscore their utility as novel antimicrobial agents. Their synthesis and evaluation for antibacterial effectiveness have yielded compounds with significant action against various bacterial strains, indicating their potential in creating new antibacterial drugs (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Acute Toxicity Studies

The acute toxicity of triazole derivatives has been investigated to determine their safety profiles. These studies are crucial in understanding the potential side effects and toxicological impacts of these compounds, guiding their safe use in medical applications (Safonov, 2018).

Propriétés

IUPAC Name |

3-(2-bromophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN5O2S/c16-12-7-3-2-6-11(12)14-18-19-15(24)20(14)17-9-10-5-1-4-8-13(10)21(22)23/h1-9H,(H,19,24)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQIJZYBXGPBHU-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

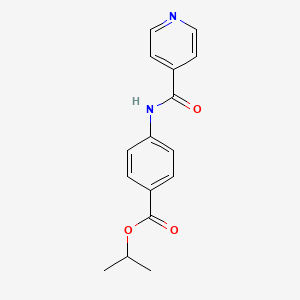

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

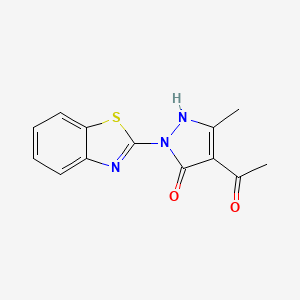

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)

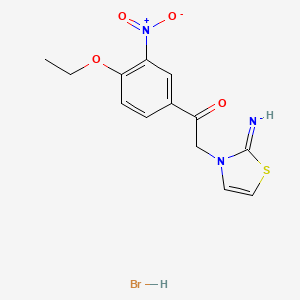

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)

![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)